molecular formula C6H8N2 B3195069 1H-Imidazole, 2-(1-methylethenyl)- CAS No. 88362-72-5

1H-Imidazole, 2-(1-methylethenyl)-

Cat. No. B3195069
CAS RN: 88362-72-5
M. Wt: 108.14 g/mol
InChI Key: NZAARDFDMSTHAF-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(1-methylethenyl)- , also known as 2-isopropyl-1H-imidazole , is a chemical compound with the molecular formula C₆H₁₀N₂ . It falls within the class of imidazole derivatives. The compound’s systematic name reflects its structural features: a five-membered ring containing two nitrogen atoms and a side chain with an isopropyl group attached to one of the nitrogen atoms .


Synthesis Analysis

The synthesis of 2-isopropyl-1H-imidazole involves various methods, including cyclization reactions. One common approach is the reaction between an imidazole precursor (such as imidazole-2-carboxaldehyde) and an isopropylamine derivative. The cyclization forms the imidazole ring, and subsequent purification steps yield the final product .


Molecular Structure Analysis

The molecular structure of 2-isopropyl-1H-imidazole consists of a planar five-membered imidazole ring, with the isopropyl group extending from one of the nitrogen atoms. The compound’s canonical SMILES notation is CC©C1=NC=CN1 .


Chemical Reactions Analysis

2-isopropyl-1H-imidazole can participate in various chemical reactions due to its imidazole ring and isopropyl substituent. These reactions include nucleophilic substitutions, condensations, and metal complex formations. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 129.0°C .
  • Molecular Weight : 110.084 daltons .
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Future Directions

: Wikidata : NIST Chemistry WebBook : ChemicalBook

properties

CAS RN

88362-72-5

Product Name

1H-Imidazole, 2-(1-methylethenyl)-

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-prop-1-en-2-yl-1H-imidazole

InChI

InChI=1S/C6H8N2/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3,(H,7,8)

InChI Key

NZAARDFDMSTHAF-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC=CN1

Canonical SMILES

CC(=C)C1=NC=CN1

Origin of Product

United States

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